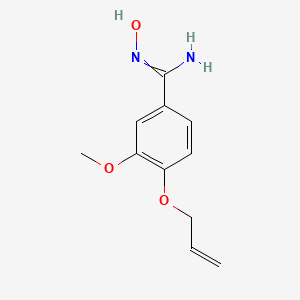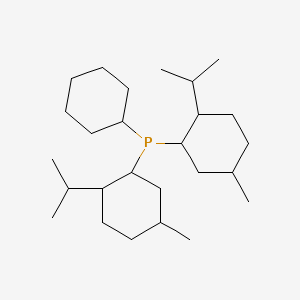
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is a tertiary phosphine compound characterized by its unique structure, which includes cyclohexyl and methyl groups attached to a phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, such as cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods: Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typical reactants in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating various catalytic processes.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane exerts its effects involves its role as a ligand. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which the phosphine interacts.
Comparison with Similar Compounds
Tricyclohexylphosphine: Another tertiary phosphine with a similar structure but different steric and electronic properties.
Bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane: A related compound with slight variations in its substituents.
Uniqueness: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is unique due to its specific combination of cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic processes, distinguishing it from other tertiary phosphines.
Properties
CAS No. |
61142-16-3 |
|---|---|
Molecular Formula |
C26H49P |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane |
InChI |
InChI=1S/C26H49P/c1-18(2)23-14-12-20(5)16-25(23)27(22-10-8-7-9-11-22)26-17-21(6)13-15-24(26)19(3)4/h18-26H,7-17H2,1-6H3 |
InChI Key |
SRHZDDMFIXKHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)P(C2CCCCC2)C3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


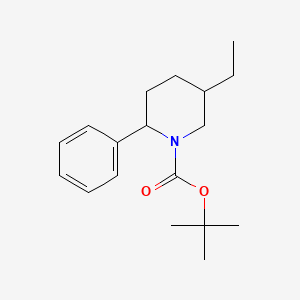
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
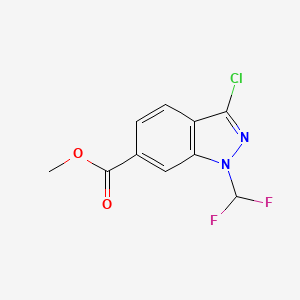


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

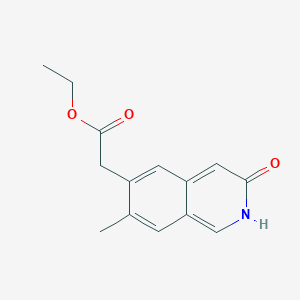
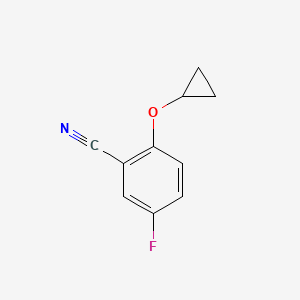
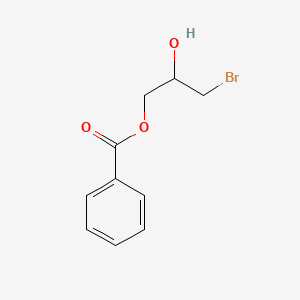
![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)

